molecular formula C13H10N4O B12388949 PLpro/RBD-IN-1

PLpro/RBD-IN-1

货号: B12388949
分子量: 238.24 g/mol
InChI 键: JAUZELUMYXAVEN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PLpro/RBD-IN-1 is a dual inhibitor targeting the papain-like protease (PLpro) and the receptor-binding domain (RBD) of the spike protein of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound exhibits significant antiviral activity against the novel coronavirus, making it a valuable tool for studying viral infections .

准备方法

The synthetic routes and reaction conditions for PLpro/RBD-IN-1 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity .

科学研究应用

PLpro/RBD-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition mechanisms of the papain-like protease and the receptor-binding domain. In biology, it helps researchers understand the interactions between the virus and host cells. In medicine, it is explored for its potential as an antiviral therapeutic agent against SARS-CoV-2. In industry, it is used in the development of antiviral drugs and vaccines .

作用机制

The mechanism of action of PLpro/RBD-IN-1 involves the inhibition of the papain-like protease and the receptor-binding domain of the spike protein. The papain-like protease is responsible for cleaving the viral polyprotein, which is essential for viral replication. By inhibiting this protease, this compound disrupts the replication process of the virus. Additionally, the compound inhibits the receptor-binding domain, preventing the virus from binding to host cells and entering them .

相似化合物的比较

PLpro/RBD-IN-1 is unique in its dual inhibition of both the papain-like protease and the receptor-binding domain of the spike protein. Similar compounds include other inhibitors targeting the papain-like protease, such as GRL-0617 and its derivatives, which also exhibit antiviral activity against SARS-CoV-2. this compound stands out due to its dual-targeting mechanism, making it a more comprehensive inhibitor .

属性

分子式

C13H10N4O

分子量

238.24 g/mol

IUPAC 名称

2-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)aniline

InChI

InChI=1S/C13H10N4O/c14-11-4-2-1-3-10(11)12-16-13(18-17-12)9-5-7-15-8-6-9/h1-8H,14H2

InChI 键

JAUZELUMYXAVEN-UHFFFAOYSA-N

规范 SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=NC=C3)N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。